molecular formula C18H23N3O5 B11017789 Methyl 2-(3-{2,5-dioxo-1-[4-(propan-2-YL)phenyl]imidazolidin-4-YL}propanamido)acetate

Methyl 2-(3-{2,5-dioxo-1-[4-(propan-2-YL)phenyl]imidazolidin-4-YL}propanamido)acetate

Cat. No.: B11017789
M. Wt: 361.4 g/mol
InChI Key: WEGXAPNPTGSHJM-UHFFFAOYSA-N
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Description

Methyl 2-(3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamido)acetate is a complex organic compound featuring an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamido)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone core, followed by the introduction of the phenyl and propanamide groups. The final step involves esterification to form the methyl ester.

    Formation of Imidazolidinone Core: This step often involves the reaction of a diketone with an amine under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of Phenyl and Propanamide Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the propanamide group is typically added through an amidation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form simpler amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution typically involves reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The imidazolidinone core is particularly interesting for its potential interactions with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as anti-inflammatory agents, antimicrobial agents, or even as anticancer compounds due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamido)acetate involves its interaction with specific molecular targets. The imidazolidinone core can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-{2,5-dioxo-1-[4-(methyl)phenyl]imidazolidin-4-yl}propanamido)acetate
  • Methyl 2-(3-{2,5-dioxo-1-[4-(ethyl)phenyl]imidazolidin-4-yl}propanamido)acetate

Uniqueness

Compared to similar compounds, Methyl 2-(3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamido)acetate is unique due to the presence of the isopropyl group on the phenyl ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanoylamino]acetate

InChI

InChI=1S/C18H23N3O5/c1-11(2)12-4-6-13(7-5-12)21-17(24)14(20-18(21)25)8-9-15(22)19-10-16(23)26-3/h4-7,11,14H,8-10H2,1-3H3,(H,19,22)(H,20,25)

InChI Key

WEGXAPNPTGSHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC(=O)OC

Origin of Product

United States

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